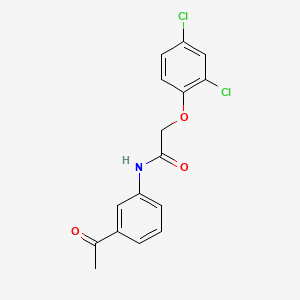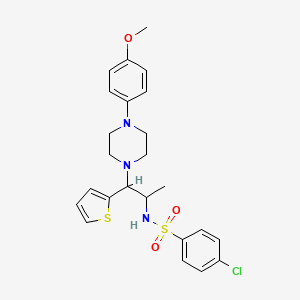![molecular formula C17H23N3O4S2 B2577275 3,4-二甲氧基-N-{[1-(1,3-噻唑-2-基)哌啶-3-基]甲基}苯-1-磺酰胺 CAS No. 1705995-21-6](/img/structure/B2577275.png)
3,4-二甲氧基-N-{[1-(1,3-噻唑-2-基)哌啶-3-基]甲基}苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzene sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
科学研究应用
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It may be used in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.
作用机制
Target of action
Indole derivatives and 1,3,4-thiadiazole derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Some 1,3,4-thiadiazole derivatives have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain human cancer cell lines .
生化分析
Biochemical Properties
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cell-penetrating peptides like octaarginine, enhancing its ability to penetrate cellular membranes . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the inflammatory pathways within the cells .
Molecular Mechanism
At the molecular level, 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antibacterial activities. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures or disruption of normal cellular functions . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites that can influence its overall biological activity .
Transport and Distribution
The transport and distribution of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and determine its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Piperidine Ring Formation: The piperidine ring is often formed through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Sulfonamide Formation: The benzene sulfonamide group is introduced by reacting the corresponding benzene sulfonyl chloride with an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.
属性
IUPAC Name |
3,4-dimethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-23-15-6-5-14(10-16(15)24-2)26(21,22)19-11-13-4-3-8-20(12-13)17-18-7-9-25-17/h5-7,9-10,13,19H,3-4,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKWNKUZNRFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-2-[8-ethoxy-2-(4-ethylphenyl)-3-oxo-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl]acetamide](/img/structure/B2577193.png)
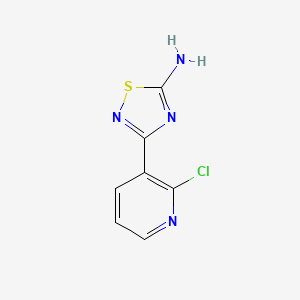
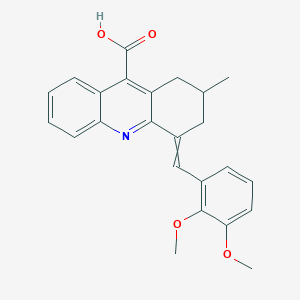
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2577197.png)
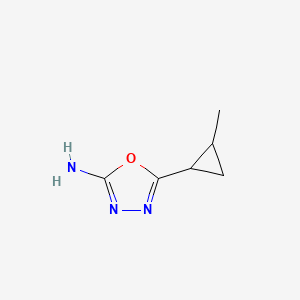
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2577199.png)
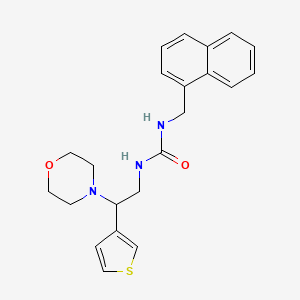
![1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine](/img/structure/B2577206.png)
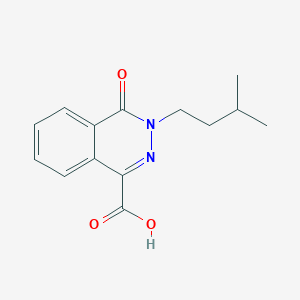


![(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2577213.png)
